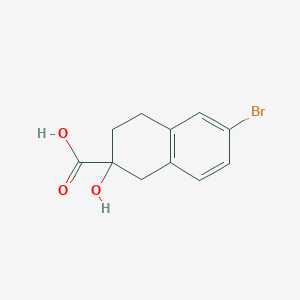

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

描述

Key Structural Attributes:

Stereochemistry :

- The C2 carbon bearing both -OH and -COOH groups creates a chiral center , necessitating stereochemical descriptors (R/S configuration). However, specific optical activity data are not reported in available literature.

- The partially saturated cyclohexane ring adopts a chair-like conformation , minimizing steric strain .

Electronic Effects :

| Feature | Description |

|---|---|

| Hybridization | sp³ at C2 (chiral center), sp² in aromatic ring |

| Bond Angles | ~109.5° at tetrahedral C2 |

| Torsional Strain | Minimized via chair conformation |

Crystallographic Analysis and Conformational Dynamics

While crystallographic data for this specific compound are limited, insights can be inferred from related tetralin derivatives:

- Tetralin Framework :

- Hydrogen Bonding :

| Parameter | Inference |

|---|---|

| Unit Cell | Likely monoclinic or orthorhombic |

| Space Group | P2₁/c or C2/c (common for chiral centers) |

| Density | ~1.5–1.7 g/cm³ (estimated) |

Comparative Structural Analogues in Tetralin Derivatives

The structural uniqueness of this compound becomes evident when compared to related tetralin-based molecules:

Functional Group Impact:

- Bromine : Increases molecular weight and lipophilicity compared to non-halogenated analogues.

- Hydroxy-Carboxylic Acid Pair : Enhances hydrogen-bonding capacity, influencing solubility and crystal packing versus amino or nitro derivatives .

属性

IUPAC Name |

6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-2-1-8-6-11(15,10(13)14)4-3-7(8)5-9/h1-2,5,15H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPUGZSZTHJYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342559-20-9 | |

| Record name | 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.

化学反应分析

Types of Reactions

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 6-Bromo-2-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: 6-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

科学研究应用

Chemistry

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions such as:

- Substitution Reactions : The carboxylic acid group allows for nucleophilic substitutions.

- Coupling Reactions : It can be used in coupling reactions to form larger molecular frameworks.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits activity against certain bacterial strains.

- Anticancer Potential : Research indicates that derivatives of naphthalene can induce apoptosis in cancer cells via activation of specific pathways leading to cell cycle arrest .

Medicine

Due to its structural similarity to bioactive molecules, this compound is explored as a lead compound for drug development. Its unique functional groups contribute to its interactions with biological targets:

- Enzyme Interactions : The compound's ability to interact with specific enzymes may lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is used in:

- Material Development : It plays a role in the synthesis of specialty chemicals and materials.

- Dyes and Pigments : The compound serves as an intermediate in the production of dyes and pigments due to its chromophoric properties.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Lacks carboxylic acid | Limited antimicrobial properties |

| 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | Lacks bromine atom | Exhibits anti-inflammatory effects |

| 2-Bromo-1,2,3,4-tetrahydronaphthalene | Bromine positioned differently | Moderate cytotoxicity |

Case Studies

-

Anticancer Activity Study :

- A study examined the effects of various naphthalene derivatives on cancer cell lines. Results indicated that modifications at the 6-position significantly enhanced biological activity against specific cancer types.

- Synthesis Optimization Research :

作用机制

The mechanism of action of 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent positions, halogenation, and functional groups, impacting their physical and chemical properties. Below is a comparative analysis:

Functional Group Impact

- Bromine vs.

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound may participate in hydrogen bonding, while the amino group in analogs (e.g., ) introduces basicity, altering solubility and reactivity.

- Ketone vs. Carboxylic Acid : The 4-oxo derivative lacks the acidic proton of the carboxylic acid, reducing polarity and altering metabolic stability.

生物活性

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1342559-20-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.

The molecular formula for this compound is . It features a bromine atom and a hydroxyl group which are critical for its interactions with biological targets. The presence of the carboxylic acid functional group enhances its solubility and interaction potential with various biomolecules.

| Property | Value |

|---|---|

| CAS Number | 1342559-20-9 |

| Molecular Formula | C11H11BrO3 |

| Molecular Weight | 271.11 g/mol |

| Synonyms | 6-bromo-2-hydroxy-tetralin-2-carboxylic acid |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that derivatives of tetrahydronaphthalene compounds showed significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes due to the hydrophobic nature of the naphthalene structure combined with the polar functionalities of the hydroxyl and carboxylic acid groups .

Anti-inflammatory Effects

In vitro studies have shown that compounds containing similar functional groups can modulate inflammatory pathways. For instance, carboxylic acids are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This suggests that this compound may possess anti-inflammatory properties through similar mechanisms .

Cytotoxicity Studies

Cytotoxicity assays reveal that certain derivatives of tetrahydronaphthalene exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is believed to arise from differences in membrane composition and drug uptake mechanisms between cancerous and non-cancerous cells. Preliminary results indicate that this compound may also demonstrate this selective cytotoxicity .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with hydroxyl and carboxylic acid groups significantly inhibited bacterial growth compared to controls. The study concluded that these functional groups enhance the interaction with bacterial cell walls .

Case Study 2: Cytotoxicity in Cancer Treatment

Another investigation focused on the cytotoxic effects of tetrahydronaphthalene derivatives on human cancer cell lines. The study reported IC50 values indicating potent activity against breast cancer cells while exhibiting lower toxicity towards normal fibroblast cells. This selectivity suggests potential therapeutic applications for this compound in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : Synthesis typically involves bromination of a tetrahydronaphthalene precursor, followed by hydroxylation and carboxylation. For example, bromination may use reagents like (N-bromosuccinimide) under radical initiation, while hydroxylation could involve oxidative methods (e.g., /Fe) . Optimization includes controlling temperature (e.g., 0–5°C for bromination) and stoichiometric ratios to prevent over-bromination. Purification via recrystallization (ethanol/water) or HPLC is critical to isolate the product from esterified or dimerized byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of bromine and hydroxyl groups. For example, -NMR peaks at δ 4.5–5.0 ppm indicate hydroxyl protons .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (, expected ) .

Q. How do the hydroxyl and carboxylic acid functional groups influence the compound’s reactivity in downstream applications?

- Methodological Answer : The hydroxyl group participates in hydrogen bonding (critical for protein interactions) and can undergo esterification or etherification. The carboxylic acid enables salt formation (e.g., sodium salts for solubility) or conjugation (e.g., amide bonds for prodrugs). Reactivity studies should include pH-dependent stability assays (e.g., 1–14 range) to identify optimal conditions for derivatization .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of brominated vapors .

- Waste Disposal : Halogenated waste containers for unused material, neutralization of acidic residues before disposal .

Advanced Research Questions

Q. How can regioselectivity be controlled during bromination of the tetrahydronaphthalene core to avoid undesired isomers?

- Methodological Answer : Regioselectivity is influenced by directing groups. For example, pre-existing hydroxyl or methoxy groups can direct bromination to the para position. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent choice (e.g., vs. ) . Experimental validation via -NMR coupling constants or X-ray crystallography confirms regiochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer : Accelerated stability studies (40–60°C, pH 1–13) monitored by HPLC. For example, acidic conditions may hydrolyze the carboxylic acid to a ketone, while basic conditions could de-brominate. LC-MS/MS identifies degradation products (e.g., loss of , shifts) .

Q. What mechanistic insights exist regarding this compound’s biological activity, particularly its interaction with enzymatic targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. In vitro assays (e.g., fluorescence polarization) quantify inhibition constants (). The hydroxyl group’s hydrogen bonding and bromine’s steric effects are critical for target affinity .

Q. How can researchers resolve contradictory data arising from impurities or stereoisomers in synthesized batches?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers (if present) using columns like Chiralpak IA .

- Isotopic Labeling : - or -labeled precursors trace synthetic pathways to identify impurity sources .

- Batch Comparison : Side-by-side NMR and bioactivity assays (e.g., IC) to correlate purity/identity with functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。